1-Azaspiro[5.5]undec-3-ene hydrochloride
Description
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Structure
3D Structure of Parent
Properties
IUPAC Name |
1-azaspiro[5.5]undec-3-ene;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N.ClH/c1-2-6-10(7-3-1)8-4-5-9-11-10;/h4-5,11H,1-3,6-9H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AATHNCWNXROFCF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)CC=CCN2.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Structural Elucidation and Conformational Analysis of 1 Azaspiro 5.5 Undec 3 Ene Hydrochloride and Congeners
Spectroscopic Characterization Techniques in Structural Assignment
Spectroscopic analysis is the cornerstone of molecular structure elucidation. By probing the interactions of molecules with electromagnetic radiation, techniques like Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy reveal detailed information about the molecular framework, functional groups, and atomic connectivity.
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. Through the application of one-dimensional (¹H, ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) experiments, a complete assignment of all proton and carbon signals can be achieved, confirming the molecular skeleton.
For 1-Azaspiro[5.5]undec-3-ene hydrochloride, the ¹H NMR spectrum is expected to show distinct signals for the olefinic protons in the piperidine (B6355638) ring, typically in the downfield region (δ 5.5-6.0 ppm). The aliphatic protons of the cyclohexane (B81311) and piperidine rings would appear in the more shielded upfield region (δ 1.0-3.5 ppm). The protonation of the nitrogen atom to form the hydrochloride salt would result in a broad signal for the N-H proton and a downfield shift of adjacent protons.
The ¹³C NMR spectrum provides complementary information, with the spiro carbon atom showing a unique quaternary signal. The olefinic carbons would appear around δ 120-130 ppm, while the remaining aliphatic carbons would be found in the δ 20-60 ppm range. The use of advanced techniques like Heteronuclear Multiple Bond Correlation (HMBC) allows for the definitive assignment of quaternary carbons and confirmation of the connectivity across the entire spirocyclic framework. mdpi.compreprints.org
| Nucleus | Functional Group | Expected Chemical Shift Range (δ, ppm) | Expected Multiplicity |
|---|---|---|---|
| ¹H | Olefinic (C=CH) | 5.5 - 6.0 | Multiplet |
| ¹H | Allylic (N-CH₂-C=C) | ~3.0 - 3.5 | Multiplet |
| ¹H | Aliphatic (CH₂) adjacent to N⁺ | ~3.0 - 3.5 | Multiplet |
| ¹H | Aliphatic (Cyclohexane CH₂) | 1.2 - 1.8 | Multiplet |
| ¹H | Ammonium (B1175870) (N⁺-H) | Broad, variable | Singlet (broad) |
| ¹³C | Olefinic (C=C) | 120 - 130 | - |
| ¹³C | Spiro (C) | ~50 - 60 | - |
| ¹³C | Aliphatic (C) adjacent to N⁺ | ~40 - 50 | - |
| ¹³C | Aliphatic (Cyclohexane C) | 20 - 40 | - |
Mass spectrometry is an essential analytical technique for determining the molecular weight and elemental composition of a compound. For this compound, techniques like Electrospray Ionization (ESI) would typically show a prominent peak for the cationic species [M]+, corresponding to the free base (C₁₀H₁₇N), after the loss of HCl. High-Resolution Mass Spectrometry (HRMS) allows for the determination of the exact mass, which can be used to confirm the molecular formula with high confidence. mdpi.com
The fragmentation pattern observed in the mass spectrum provides structural clues. For azaspirocyclic systems, characteristic fragmentation pathways often involve cleavage of the rings. For the saturated analogue, 1-Azaspiro[5.5]undecane, GC-MS data shows a molecular ion peak and subsequent fragmentation that helps to identify the core structure. nih.gov The fragmentation of the unsaturated congener would be expected to follow similar pathways, influenced by the location of the double bond.
| Technique | Expected Observation | Information Obtained |
|---|---|---|
| ESI-MS | Ion corresponding to [C₁₀H₁₇N + H]⁺ | Molecular weight of the free base |
| HRMS | Precise m/z value (e.g., 152.1434 for [C₁₀H₁₈N]⁺) | Confirmation of elemental composition |
| MS/MS | Fragment ions from ring cleavage | Structural information about the spirocyclic core |
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. In the spectrum of this compound, a key feature would be a broad absorption band in the 2400-3200 cm⁻¹ region, which is characteristic of the N⁺-H stretching vibration in an ammonium salt.
Other important absorptions would include the C-H stretching vibrations for both sp² (olefinic, >3000 cm⁻¹) and sp³ (aliphatic, <3000 cm⁻¹) hybridized carbons. A medium intensity peak around 1650 cm⁻¹ would be expected for the C=C stretching of the ene moiety within the piperidine ring. The C-N stretching vibration would also be present. The collective data from IR spectroscopy confirms the presence of the key functional groups and supports the proposed structure. nih.gov
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| N⁺-H | Stretch | 2400 - 3200 | Broad, Strong |
| =C-H | Stretch | 3000 - 3100 | Medium |
| C-H (aliphatic) | Stretch | 2850 - 2960 | Strong |
| C=C | Stretch | ~1650 | Medium |
| C-N | Stretch | 1000 - 1250 | Medium |
Advanced Crystallographic Investigations
While spectroscopic methods provide robust evidence for molecular structure, they typically describe the average structure in a given medium (e.g., solution). Advanced crystallographic techniques, particularly single-crystal X-ray diffraction, offer an unambiguous and precise determination of the molecular structure in the solid state.
Single-crystal X-ray diffraction is the gold standard for absolute structure determination. By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, a three-dimensional electron density map can be generated, revealing the precise positions of each atom in the crystal lattice. This technique provides definitive confirmation of atomic connectivity, bond lengths, bond angles, and torsional angles. rsc.org
For a compound like this compound, X-ray analysis would confirm the spirocyclic nature, the location of the double bond within the piperidine ring, and the relative stereochemistry. Furthermore, it would detail the geometry of the ammonium group and its interactions, such as hydrogen bonding with the chloride counter-ion, within the crystal packing. whiterose.ac.uk While the specific crystal structure of the title compound is not widely reported, analysis of closely related azaspiro[5.5]undecane derivatives demonstrates the power of this technique to resolve complex structural questions. rsc.orgresearchgate.net
| Parameter | Information Provided by X-Ray Diffraction |
|---|---|
| Unit Cell Dimensions | Size and shape of the repeating unit in the crystal |
| Space Group | Symmetry of the crystal lattice |
| Atomic Coordinates | Precise 3D position of every atom |
| Bond Lengths & Angles | Definitive geometric parameters of the molecule |
| Torsional Angles | Conformation of the rings in the solid state |
| Intermolecular Interactions | Details of hydrogen bonding and crystal packing |
The spirocyclic core of this compound imposes significant conformational constraints. The cyclohexane ring is expected to adopt a stable chair conformation to minimize steric and torsional strain. In this conformation, the substituents (in this case, the points of fusion to the piperidine ring) can occupy either axial or equatorial positions. The piperidine ring, containing an sp² center, will adopt a conformation that accommodates the partial planarity of the double bond, such as a half-chair or sofa conformation.
Intermolecular Interactions in Solid-State Structures (e.g., Hydrogen Bonding, π-π Stacking)
The solid-state architecture of azaspiro[5.5]undecane systems, including this compound and its congeners, is significantly influenced by a network of non-covalent intermolecular interactions. These forces dictate the crystal packing and ultimately influence the physicochemical properties of the compounds. Key among these are hydrogen bonds, and to a lesser extent, other weak interactions.
Hydrogen Bonding: As a hydrochloride salt, the crystal structure of this compound is expected to be dominated by strong hydrogen bonds. The protonated secondary amine (N-H⁺) acts as a primary hydrogen bond donor, while the chloride anion (Cl⁻) serves as the acceptor. This N-H⁺···Cl⁻ interaction is a principal motif in organizing the molecules within the crystal lattice. In more complex congeners, such as those incorporating hydroxyl or amide groups, additional hydrogen bonding networks can arise. For instance, in dihydrate crystal structures of related compounds, water molecules can act as bridging elements, forming intricate hydrogen bond networks involving the organic cation and the counter-ion. mdpi.com Studies on related diazaundecane systems also highlight the importance of hydrogen bonds in defining the binding modes at biological targets. soton.ac.uk
The stability of molecular crystals is often a result of the interplay between various directional and non-directional forces. mdpi.com While strong, directional hydrogen bonds provide the primary framework, weaker, non-directional forces like van der Waals interactions are crucial for achieving efficient space-filling in the crystal.
Theoretical and Computational Studies on Azaspiro[5.5]undecane Systems
Theoretical and computational chemistry provide powerful tools for understanding the structural and energetic properties of azaspiro[5.5]undecane systems at an atomic level. These methods complement experimental data and offer insights into molecular geometry, conformational preferences, and potential chemical equilibria.
Quantum Chemical Calculations for Geometry Optimization (e.g., DFT Method)
Quantum chemical calculations are essential for determining the lowest-energy three-dimensional structure of a molecule. Density Functional Theory (DFT) is a widely used method that offers a favorable balance between computational cost and accuracy for organic molecules. q-chem.commdpi.com
For systems like azaspiro[5.5]undecanes, geometry optimization is typically performed using hybrid functionals, such as B3LYP or PBE0, combined with Pople-style basis sets (e.g., 6-31G*) or more advanced basis sets like the correlation-consistent series (e.g., aug-cc-pVTZ) or those from the Karlsruhe group (e.g., def2-TZVP). rsc.orgsemanticscholar.org The inclusion of dispersion corrections (e.g., Grimme's D3 or D4 schemes) is critical for accurately modeling the non-covalent interactions that influence the conformation. nih.gov These calculations yield precise bond lengths, bond angles, and dihedral angles for the molecule's most stable geometric arrangement.
| Computational Method Component | Common Examples | Purpose in Geometry Optimization |
| Theory Level | Density Functional Theory (DFT) | Solves the electronic structure to determine the energy and forces on each atom. |
| Functional | B3LYP, PBE0, ωB97X-D | Approximates the exchange-correlation energy, a key component of the total electronic energy. |
| Basis Set | 6-31G**, cc-pVTZ, def2-TZVP | A set of mathematical functions used to represent the atomic orbitals of the molecule. |
| Dispersion Correction | D3, D4 | Accounts for long-range electron correlation effects (van der Waals forces), crucial for accurate conformational energies. |
Conformational Landscape Analysis
The spirocyclic nature of azaspiro[5.5]undecanes imparts significant conformational rigidity compared to acyclic analogues. researchgate.net However, the two six-membered rings can still adopt various conformations (e.g., chair, boat, twist-boat). Conformational landscape analysis aims to identify all low-energy conformers and the energy barriers separating them.
Tautomeric Equilibrium Investigations
Tautomerism involves the migration of a proton between two atoms within a molecule, leading to distinct structural isomers that exist in equilibrium. nih.gov For 1-Azaspiro[5.5]undec-3-ene, the core structure represents an enamine-type functionality (C=C-N). This structure can potentially exist in equilibrium with its imine tautomer through a proton shift.
The equilibrium is heavily influenced by factors such as the solvent and the electronic nature of substituents. mdpi.com In the case of the hydrochloride salt, the nitrogen atom is protonated. This protonation is expected to strongly favor the enamonium form (the protonated enamine) over the corresponding iminium tautomer, effectively locking the double bond in the position indicated by the name.
Computational studies are instrumental in quantifying the energetics of such equilibria. nih.gov By calculating the Gibbs free energies of the different tautomers in a given environment (simulated using continuum solvent models or explicit solvent molecules), the position of the tautomeric equilibrium can be predicted. mdpi.com Although the enamonium form of this compound is expected to be overwhelmingly dominant, computational analysis could precisely quantify the energy difference to its iminium tautomer, confirming its high stability.
Preclinical Biological Activity and Mechanistic Research of 1 Azaspiro 5.5 Undec 3 Ene Hydrochloride Derivatives
Exploration of Receptor and Enzyme Interactions
The azaspiro moiety is a key structural feature that influences the interaction of these derivatives with various biological targets. Research has focused on understanding how these compounds modulate neurotransmitter systems and inhibit specific enzymes, providing a basis for their potential therapeutic effects.
Modulation of Neurotransmitter Systems (e.g., Dopamine (B1211576) D2, Serotonin (B10506), Histamine (B1213489) Receptors) by Azaspiro Moieties
Azaspiro compounds have been evaluated for their ability to interact with crucial neurotransmitter systems in the brain. Neurotransmitters like dopamine, serotonin, and histamine are fundamental in regulating a wide range of physiological and psychological processes. khanacademy.orgnih.gov Alterations in these systems are implicated in various neurological and psychiatric disorders. nih.gov
Derivatives of azaspiro[5.5]undecane have been synthesized and assessed for their potential as dopamine agonists. For instance, certain 7-methyl-1,4-dioxa-7-azaspiro[4.5]decanes, which share a similar structural scaffold, have demonstrated activity in peripheral dopamine agonist assays. nih.gov While central nervous system activity was not observed in all tested compounds, specific analogues showed potent effects, highlighting the potential for targeted modulation of the dopaminergic system. nih.gov The interaction with dopamine receptors is a key area of investigation for antipsychotic drug development. nih.gov
Furthermore, the broader class of azaspiro compounds has been explored for its interaction with serotonin and histamine receptors. nih.gov The affinity of these compounds for different receptor subtypes is a critical factor in determining their therapeutic profile and potential side effects. For example, a lower affinity for histamine H1 receptors is considered a desirable characteristic in the development of newer antipsychotic drugs to reduce metabolic disturbances. nih.gov The multimodal activity of compounds containing a 1,9-diazaspiro[5.5]undecane core against multiple receptors associated with pain suggests a broad potential for this class of compounds in modulating various signaling pathways. nih.gov
Table 1: Investigated Neurotransmitter Interactions of Azaspiro Moieties
| Target System | Receptor/Transporter | Type of Modulation | Potential Therapeutic Area |
|---|---|---|---|
| Dopaminergic | Dopamine D2 Receptors | Agonism/Antagonism | Neurological and Psychiatric Disorders |
| Serotonergic | Various Serotonin Receptors | Modulation | Neurological and Psychiatric Disorders |
Enzyme Inhibition Studies (e.g., 11β-Hydroxysteroid Dehydrogenase Type 1)
In addition to receptor interactions, azaspiro derivatives have been investigated for their ability to inhibit key enzymes. One such enzyme is 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). This enzyme is responsible for converting inactive cortisone (B1669442) to active cortisol, thereby amplifying glucocorticoid levels in tissues like the liver and adipose tissue. nih.govresearchgate.neted.ac.ukmdpi.com Overactivity of 11β-HSD1 has been linked to metabolic syndrome, obesity, and type 2 diabetes. nih.govmdpi.com
Selective inhibition of 11β-HSD1 is a promising therapeutic strategy for these conditions. nih.govmdpi.comnih.gov Preclinical studies have shown that inhibiting this enzyme can improve metabolic parameters. researchgate.netnih.gov While specific studies on 1-azaspiro[5.5]undec-3-ene hydrochloride are not detailed, the broader class of spirocyclic compounds has been explored for this inhibitory activity. The development of potent and selective 11β-HSD1 inhibitors is an active area of research, with several classes of compounds, including those with complex cyclic systems, being investigated. nih.govnih.gov
Investigational Pharmacological Profiles
The interactions of this compound derivatives at the molecular level translate into a range of potential pharmacological activities. Preclinical research has begun to delineate these profiles, suggesting their utility in several therapeutic areas.
Research into Potential for Neurological Disorder Modulation
The modulation of neurotransmitter systems by azaspiro compounds provides a strong rationale for their investigation in the context of neurological disorders. nih.gov Conditions such as Parkinson's disease, schizophrenia, and depression are characterized by dysregulation of dopamine and serotonin pathways. nih.gov The ability of azaspiro derivatives to interact with these systems suggests their potential as neuroprotective or symptomatic treatments. nih.gov
Research into compounds containing the 1,9-diazaspiro[5.5]undecane moiety has indicated potential applications in treating psychotic disorders. nih.gov The development of agents that can selectively modulate neuronal signaling is a key goal in CNS drug discovery. nih.gov While clinical trials are a long way off, the initial preclinical findings for various azaspiro structures are encouraging.
Studies on Analgesic and Antipyretic Properties of Azaspiranes
The potential analgesic (pain-relieving) and antipyretic (fever-reducing) properties of azaspirane derivatives have also been a subject of investigation. nih.govnih.gov Pain and fever are complex physiological responses, and drugs that can effectively manage these symptoms are of great clinical importance. libretexts.orgresearchgate.net
Studies on derivatives of other cyclic compounds, such as aspirin, have a long history of demonstrating these effects. nih.govnih.gov The investigation into azaspiranes for these properties is a logical extension of exploring novel chemical scaffolds for established therapeutic targets. For instance, a review of 1,9-diazaspiro[5.5]undecanes highlighted their potential for pain treatment due to their multimodal activity against various receptors implicated in pain pathways. nih.gov
Preclinical Evaluation of Antipsychotic, Antiemetic, and Antihistaminic Activities
The interaction of azaspiro derivatives with dopamine and histamine receptors also points towards their potential as antipsychotic, antiemetic (anti-nausea), and antihistaminic agents. The development of antipsychotic drugs has evolved from typical to atypical agents, with a focus on improving efficacy and reducing side effects. nih.gov The structural diversity of azaspiro compounds offers opportunities to fine-tune receptor binding profiles to achieve desired therapeutic effects. nih.gov
The antiemetic properties of certain drugs are often linked to their ability to block dopamine receptors in the chemoreceptor trigger zone of the brain. Similarly, antihistaminic effects are a direct result of blocking histamine receptors. The preclinical evaluation of azaspiro[5.5]undecane derivatives for these activities is part of a broader effort to identify new chemical entities with therapeutic potential in these areas.
Table 2: Investigational Pharmacological Profiles of Azaspiro Derivatives
| Pharmacological Profile | Rationale | Investigational Status |
|---|---|---|
| Neurological Disorder Modulation | Interaction with dopamine and serotonin systems | Preclinical |
| Analgesic and Antipyretic | Modulation of pain and fever pathways | Preclinical |
| Antipsychotic | Dopamine D2 receptor antagonism | Preclinical |
| Antiemetic | Dopamine receptor antagonism | Preclinical |
Anti-infective Research: Antibacterial and Antiviral Activities of Azaspirocyclic Compounds
The emergence of drug-resistant pathogens has underscored the urgent need for novel anti-infective agents. Azaspirocyclic scaffolds, including derivatives of 1-azaspiro[5.5]undecane, have attracted interest in this area due to their unique three-dimensional structures which can lead to novel interactions with biological targets.
Research into the antibacterial potential of azaspiro[5.5]undecane derivatives has shown promising results, particularly when this scaffold is incorporated into known antibiotic frameworks. For instance, a series of derivatives of 1-oxa-9-azaspiro[5.5]undecane were synthesized and evaluated for their antituberculosis activity. These compounds were designed as inhibitors of the MmpL3 protein in M. tuberculosis. The optimization of the initial structure, guided by molecular docking, resulted in compounds with high activity against both antibiotic-sensitive and multiresistant strains of M. tuberculosis, in some cases exceeding the activity of comparator drugs osi.lv.
In another study, 1-oxa-9-azaspiro[5.5]undecane derivatives were used to create new analogs of ciprofloxacin (B1669076). These novel fluoroquinolone derivatives were tested against a panel of Gram-positive and Gram-negative bacteria researchgate.net. While the activity spectrum was narrower than that of ciprofloxacin, several compounds displayed equal or higher potency against Acinetobacter baumannii and Bacillus cereus researchgate.net.
Furthermore, novel azaspiro analogs of the antibiotic linezolid (B1675486) have been designed and synthesized. In these analogs, the morpholine (B109124) moiety of linezolid was replaced with a bioisosteric 2-oxa-6-azaspiro[3.3]heptane. Subsequent evaluation against a panel of bacteria identified compounds with a mixed antibacterial and antitubercular profile nih.gov. One particular compound exhibited a similar antibacterial profile to linezolid against Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, and Bacillus subtilis nih.gov.
| Compound Class | Target Organism | Key Findings | Reference |
|---|---|---|---|
| 1-Oxa-9-azaspiro[5.5]undecane derivatives | Mycobacterium tuberculosis | High activity against sensitive and multiresistant strains. | osi.lv |
| Ciprofloxacin-1-oxa-9-azaspiro[5.5]undecane hybrids | Acinetobacter baumannii, Bacillus cereus | Potency equal to or greater than ciprofloxacin against specific strains. | researchgate.net |
| Azaspiro analogs of Linezolid | E. coli, P. aeruginosa, S. aureus, B. subtilis | Similar antibacterial profile to linezolid. | nih.gov |
The antiviral potential of azaspirocyclic compounds has also been explored. A study focused on a series of 1-thia-4-azaspiro[4.5]decan-3-one derivatives demonstrated their ability to inhibit the replication of human coronavirus 229E nih.govnih.gov. Several compounds from this series were identified as active, with the most potent analog exhibiting an EC50 value of 5.5 µM nih.govnih.gov. Interestingly, these compounds were found to be inactive against influenza viruses, suggesting a specific mode of action against coronaviruses nih.govnih.gov. This research highlights the potential of the azaspiro scaffold as a versatile chemical framework for the development of antiviral drugs nih.govnih.gov.
In a different approach, azaspiro dihydrotriazine derivatives were investigated as inhibitors of the influenza virus, targeting the host factor dihydrofolate reductase (DHFR) nih.gov. These compounds showed inhibitory activity against influenza viruses, particularly type B, and their antiviral action was linked to the inhibition of human DHFR nih.gov.
| Compound Class | Target Virus | Mechanism of Action | Potency (EC50) | Reference |
|---|---|---|---|---|
| 1-Thia-4-azaspiro[4.5]decan-3-one derivatives | Human coronavirus 229E | Inhibition of viral replication | 5.5 µM (most potent analog) | nih.govnih.gov |
| Azaspiro dihydrotriazine derivatives | Influenza viruses (especially type B) | Inhibition of host factor DHFR | Not specified | nih.gov |
Oncology Research: Investigating Target Modulation in Cancer Pathways (e.g., Aurora Kinase, FLT3, JAK1)
The unique structural features of azaspirocyclic compounds make them attractive scaffolds for the design of kinase inhibitors, which are a cornerstone of modern oncology. While direct studies on this compound derivatives are limited, research on related azaspiro compounds and the targeted pathways provides a basis for their potential in cancer therapy.
Aurora kinases are a family of serine/threonine kinases that play crucial roles in cell division, and their overexpression is common in many cancers. Although no specific studies on this compound as an Aurora kinase inhibitor were identified, the general principle of targeting these kinases with small molecules is well-established.
FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that is frequently mutated in acute myeloid leukemia (AML). The development of FLT3 inhibitors is an active area of research. While there is no direct evidence of this compound derivatives as FLT3 inhibitors, the broader class of azaspiro compounds has been explored for kinase inhibitory activity.
The Janus kinase (JAK) family, including JAK1, is involved in cytokine signaling pathways that are often dysregulated in cancer and inflammatory diseases. Selective JAK1 inhibitors are being investigated for various therapeutic applications. The potential for azaspiro[5.5]undecane derivatives to act as JAK1 inhibitors remains an area for future investigation.
While direct evidence is lacking for the specified compound, other azaspiro derivatives have shown promise in oncology. For instance, a series of 2,4-diazaspiro[5.5]undecane-1,5,9-trione derivatives were synthesized and showed anti-cancer effects on liver adenocarcinoma cells arkat-usa.org. Additionally, novel 1-oxa-4-azaspironenone derivatives have been synthesized and demonstrated moderate activity against A549 (lung), MDA-MB-231 (breast), and HeLa (cervical) cancer cell lines nih.gov.
Structure-Activity Relationship (SAR) Studies and Pharmacophore Development
Understanding the relationship between the chemical structure of a compound and its biological activity is crucial for the design of more potent and selective drugs.
For azaspirocyclic compounds, SAR studies have provided valuable insights. In the case of the antiviral 1-thia-4-azaspiro[4.5]decan-3-one derivatives, the anti-coronavirus activity was found to be highly dependent on the substituents at the C-2 and C-8 positions of the azaspiro[4.5]decane scaffold nih.gov. Specifically, a methyl substituent at the C-2 position was crucial for activity, as unmethylated analogs were inactive nih.gov. Furthermore, the bulkiness of the C-8 substituent also played a significant role, with larger groups like propyl, tert-butyl, and phenyl leading to increased activity nih.gov.
In a series of 1,9-diazaspiro[5.5]undecane derivatives, SAR was explored with respect to substitution at the 9-position of the core. The introduction of bicyclic fused heteroaryl groups at this position influenced properties such as permeability and metabolic clearance, while maintaining good inhibitory activity against acetyl-CoA carboxylase (ACC) nih.gov.
Based on SAR studies, several design principles for optimizing the biological activity of azaspiro[5.5]undecane derivatives can be proposed. The conformational rigidity imparted by the spirocyclic core can reduce the entropic penalty upon binding to a target, potentially leading to higher affinity researchgate.net. The three-dimensional nature of the scaffold allows for the exploration of chemical space in ways that are not possible with more planar molecules.
Pharmacophore modeling is a powerful tool in drug design that defines the essential spatial arrangement of chemical features necessary for biological activity. For azaspiro compounds, pharmacophore models can be developed based on known active ligands or the structure of the biological target mdpi.com. Such models can then be used to virtually screen large compound libraries to identify new potential hits or to guide the optimization of existing leads nih.govresearchgate.net. For example, a merging strategy of pharmacophores for the µ-opioid receptor and the sigma-1 receptor was used to design dual-target ligands based on a 1-oxa-4,9-diazaspiro[5.5]undecane scaffold researchgate.net.
The development of pharmacophore models for antibacterial and anticancer agents is a common strategy. These models typically include features such as hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings, all arranged in a specific three-dimensional orientation nih.govresearchgate.net. The application of these principles to the 1-azaspiro[5.5]undecane scaffold could lead to the discovery of novel anti-infective and anticancer agents.
Future Directions and Emerging Research Avenues in 1 Azaspiro 5.5 Undec 3 Ene Hydrochloride Research
Innovations in Synthetic Methodologies for Enhanced Accessibility
The inherent structural complexity of the 1-azaspiro[5.5]undecane skeleton has historically presented a significant synthetic challenge. However, recent advancements in organic synthesis are paving the way for more efficient and accessible routes to this important pharmacophore. The development of novel methodologies is crucial for generating a diverse range of analogs needed for comprehensive structure-activity relationship (SAR) studies.
Modern synthetic innovations are moving beyond traditional multi-step approaches towards more elegant and atom-economical solutions. Key emerging strategies include:
Transition-Metal Catalysis: Rhodium(II)-catalyzed reactions, such as the intramolecular transannulation of specific triazoles, have been developed to construct substituted azaspiro[5.5]undecane derivatives under mild conditions. researchgate.netacs.org This method proceeds through the formation of an oxonium ylide, followed by a rearrangement to generate the spirocyclic core. researchgate.net Similarly, rhodium(I)-catalyzed cycloisomerization cascades of bisallenes have been shown to produce seven-membered azaspiro compounds with high selectivity. nih.gov
Cascade Reactions: Prins cascade cyclizations are being explored for the synthesis of related oxa-azaspiro[5.5]undecane systems. nih.govacs.org These reactions assemble the complex bicyclic structure in a single, efficient step from simpler starting materials.
Novel Cycloisomerization Strategies: A significant breakthrough has been the development of a one-step synthesis of the 1-azaspiro[5.5]undecane skeleton from linear amino ynone substrates. nih.gov This reaction, catalyzed by mercuric triflate (Hg(OTf)₂), provides direct access to the core structure, dramatically shortening the synthetic sequence and facilitating the total synthesis of histrionicotoxin (B1235042) alkaloids. nih.govresearchgate.net
These innovative methods not only enhance the accessibility of the core scaffold but also provide pathways to novel derivatives with diverse substitution patterns, which are essential for probing biological activity and optimizing therapeutic potential.
| Method | Catalyst/Reagent | Key Feature | Reference(s) |
| Intramolecular Transannulation | Rhodium(II) acetate (B1210297) | Forms spirocycle via oxonium ylide intermediate. | researchgate.netacs.org |
| Cycloisomerization | Mercuric triflate (Hg(OTf)₂) | One-step construction from linear precursors. | nih.govresearchgate.net |
| Prins Cascade Cyclization | N/A (Acid-mediated) | Forms related dioxa-azaspirocycles in a single step. | nih.govacs.org |
| Cycloisomerization/Diels-Alder | Rhodium(I) complex | Cascade reaction of bisallenes to form seven-membered azaspirocycles. | nih.gov |
Advanced Preclinical Models for Mechanistic Elucidation
Understanding the precise molecular mechanisms by which 1-azaspiro[5.5]undecane hydrochloride and its analogs exert their effects requires sophisticated preclinical models that can accurately replicate human physiology and disease states. Research is moving beyond simple animal models to more advanced systems that offer deeper mechanistic insights.
Brain Organoids: Given that the primary targets of histrionicotoxins are neuronal nAChRs, brain organoids are emerging as a powerful tool. nih.govnih.govmdpi.com These three-dimensional, self-organizing structures derived from human pluripotent stem cells can recapitulate key aspects of early human brain development and organization. mdpi.comresearchgate.net They provide a human-relevant platform to study the neurotoxic effects of compounds, assess impacts on neural differentiation and circuit formation, and screen for potential therapeutic agents in a more physiologically relevant context than traditional 2D cell cultures. nih.govnih.gov
High-Throughput Cell-Based Assays: The development of robust, high-throughput screening (HTS)-compatible cell-based assays is critical for evaluating large libraries of azaspiro[5.5]undecane analogs. For nAChR antagonists, these include:
Membrane Potential Assays: These assays use fluorescent dyes to measure changes in cell membrane potential upon receptor activation, providing a direct functional readout of ion channel blocking. nih.gov They are suitable for HTS and can be used across multiple nAChR subtypes expressed in a consistent cellular background. nih.gov
Luciferase Reporter Assays: Stably transfected cell lines expressing a specific nAChR subtype and a reporter gene (like luciferase) under the control of a response element (e.g., NFAT) can quantify receptor activation. bpsbioscience.combpsbioscience.com Inhibition of the luciferase signal in the presence of an agonist provides a highly sensitive measure of antagonist activity. bpsbioscience.com
These advanced models, from complex organoids to high-throughput cellular screens, will be instrumental in dissecting the pharmacology of 1-azaspiro[5.5]undecane derivatives and identifying subtype-selective modulators with improved therapeutic profiles.
Computational Design and In Silico Screening of Novel Azaspiro[5.5]undecane Analogs
Computational chemistry and in silico screening have become indispensable tools in modern drug discovery, enabling the rational design and prioritization of novel compounds before their synthesis. These approaches are being applied to explore the vast chemical space around the azaspiro[5.5]undecane scaffold to identify new analogs with enhanced potency, selectivity, and drug-like properties.
Molecular Docking and Dynamics: The primary biological targets for histrionicotoxins, the nAChRs, have well-characterized ligand-binding sites. Molecular docking studies are used to predict the binding modes of novel azaspiro[5.5]undecane analogs within these receptor pockets. soton.ac.uk This allows for the rational design of derivatives with substituents that can form optimal interactions with key amino acid residues, potentially increasing affinity and selectivity for specific nAChR subtypes. soton.ac.uk Molecular dynamics simulations can further refine these models by assessing the stability of the ligand-receptor complex over time.
Pharmacophore Modeling and Virtual Screening: Based on the structures of known active compounds, pharmacophore models can be generated. These models define the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, positive charges) required for biological activity. Such models are then used to virtually screen large chemical libraries (containing billions of compounds) to identify novel molecules, including different spirocyclic scaffolds, that fit the pharmacophore and are therefore likely to be active. bpsbioscience.com
ADMET Prediction: In silico tools are crucial for predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of designed compounds early in the discovery process. By calculating parameters such as lipophilicity (logP), solubility, and potential for metabolism by cytochrome P450 enzymes, researchers can prioritize analogs with more favorable pharmacokinetic profiles, increasing the likelihood of success in later preclinical and clinical stages. nih.gov
These computational strategies accelerate the drug discovery cycle by focusing synthetic efforts on compounds with the highest probability of desired biological activity and favorable drug-like properties.
Integration of Azaspiro[5.5]undecane Scaffolds into Diverse Chemical Biology Tools
The unique, rigid, three-dimensional structure of the azaspiro[5.5]undecane scaffold makes it an attractive building block for the creation of sophisticated chemical biology tools designed to probe biological systems.
PROTAC Linkers: A prominent emerging application is the use of azaspiro[5.5]undecane derivatives as rigid linkers in Proteolysis Targeting Chimeras (PROTACs). medchemexpress.com PROTACs are heterobifunctional molecules that induce the degradation of a target protein by bringing it into proximity with an E3 ubiquitin ligase. nih.gov The linker connecting the target-binding ligand and the E3-binding ligand is critical for the efficacy of the PROTAC. The defined spatial geometry of spirocyclic linkers, including diazaspiro[5.5]undecanes, can optimally position the two proteins to facilitate efficient ubiquitination and subsequent degradation, offering advantages over more flexible alkyl or PEG linkers. nih.govnih.gov Several 3-azaspiro[5.5]undecane-based linkers have been synthesized for use in PROTACs targeting proteins such as SOS1. medchemexpress.com
Fluorescent and Biotinylated Probes: To further elucidate the biological targets and cellular pathways modulated by 1-azaspiro[5.5]undecane hydrochloride, the scaffold can be derivatized to create chemical probes.
Fluorescent Probes: By conjugating a fluorophore to a non-critical position on the azaspiro[5.5]undecane molecule, researchers can create probes to visualize the subcellular localization of the compound and its targets using advanced microscopy techniques. nih.govnih.gov
Biotinylated Probes: Attaching a biotin (B1667282) tag creates an affinity-based probe. nih.gov When incubated with cell lysates or even in live cells, this probe will bind to its protein targets. The resulting probe-protein complex can then be captured using streptavidin-coated beads and the target proteins identified by mass spectrometry, a powerful method for unbiased target discovery and validation. nih.govnih.govfrontiersin.orgmdpi.com
The incorporation of the azaspiro[5.5]undecane moiety into these advanced chemical biology tools will enable a deeper understanding of its molecular interactions and facilitate the discovery of new therapeutic applications.
Q & A
Q. What are the common synthetic routes for 1-azaspiro[5.5]undec-3-ene hydrochloride, and what reagents are critical for its formation?
The synthesis typically involves spirocyclic framework construction via cyclization reactions. Key steps include:
- Cyclopropylamine derivatives as starting materials, reacted with carbonyl-containing intermediates to form the spiro ring .
- Use of sodium triacetoxyborohydride (STAB) as a reducing agent to stabilize intermediates during amine bond formation .
- Multi-step protocols, such as the nine-step synthesis from a linear amino ynone substrate, which constructs the spiro framework in one step .
Q. Table 1: Representative Synthetic Methods
Q. How can researchers characterize the structural purity of this compound?
Methodological approaches include:
- NMR spectroscopy : / NMR to confirm spirocyclic connectivity and proton environments .
- High-resolution mass spectrometry (HRMS) : Validates molecular formula and isotopic patterns .
- Chiral HPLC : Separates (Z)- and (E)-isomers using a C18 column with UV detection at 254 nm, as described in isomer quantification protocols .
Q. What physicochemical properties are critical for assessing its drug-likeness?
Key parameters include:
Q. Table 2: Physicochemical Parameters
| Parameter | Value | Method |
|---|---|---|
| ClogP | 5.03 | Computational (PubChem) |
| TPSA | 49.11 Ų | Molinspiration |
| Fsp³ | 0.53 | Fraction of sp³-hybridized carbons |
Q. Which biological targets have been investigated for this compound?
Q. What safety protocols are recommended for handling this compound?
- Eye exposure : Immediate flushing with water for ≥15 minutes; remove contact lenses .
- Inhalation : Use fume hoods and N95 masks during synthesis .
- Waste disposal : Neutralize with dilute HCl before incineration .
Advanced Research Questions
Q. How can synthesis yield be optimized for large-scale production?
Strategies include:
Q. What mechanisms underlie its biological activity on nAChRs?
Q. How can contradictory data between in vitro and in vivo studies be resolved?
Q. What computational tools predict its drug-likeness and toxicity?
Q. How can structural derivatives enhance therapeutic potential?
- Positional isomerism : Replace the oxygen atom with sulfur to improve metabolic stability (e.g., 2-thia-6-azaspiro[3.3]heptane derivatives) .
- Functional group addition : Introduce aryl moieties (e.g., phenyl groups) to boost binding affinity, as seen in 4-phenyl-1-oxa-9-azaspiro[5.5]undec-4-ene .
Q. Table 3: Derivative Design Strategies
| Modification | Example Compound | Observed Effect |
|---|---|---|
| Oxygen → Sulfur substitution | 2-thia-6-azaspiro[3.3]heptane | Increased metabolic half-life |
| Phenyl addition | 4-Phenyl-1-oxa-9-azaspiro[5.5]undec-4-ene | 2x higher α4β2-nAChR affinity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
